amine CAS No. 1094641-70-9](/img/structure/B2795793.png)
[(2,5-Difluorophenyl)methyl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluorophenyl)methylamine is a chemical compound with the CAS Number: 1094641-70-9 . It has a molecular weight of 185.22 . The IUPAC name for this compound is N-(2,5-difluorobenzyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for(2,5-Difluorophenyl)methylamine is 1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
(2,5-Difluorophenyl)methylamine is a liquid at room temperature .
Applications De Recherche Scientifique
Organocatalysis
- Chiral amines like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine and (2S,5S)-2,5-diphenylpyrrolidine can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, forming optically active substituted 5-keto aldehydes. This is significant for synthesizing complex molecules in an enantioselective manner (Melchiorre & Jørgensen, 2003).
Material Science and Organic Electronics
- Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds, such as tris(2′,4′-difluorobiphenyl-4-yl)-amine, demonstrate improved device efficiency due to the electron-withdrawing fluorinated substituents (Li et al., 2012).
Synthetic Chemistry
- N‐Methyl‐ and N‐alkylamines, important in both academic research and industrial production, can be synthesized using cost-efficient reductive amination protocols. Nitrogen‐doped, graphene‐activated nanoscale Co3O4‐based catalysts are used for this process, highlighting the importance of sustainable and cost-effective synthetic methods (Senthamarai et al., 2018).
Synthesis of Aminosugars
- A novel method has been developed for the synthesis of aminosugars, where methyl 2,3-dideoxy-4,6-O-(phenylmethylene)-3-C-phenylsulfonyl-alpha-D-erythro-hex-2-enopyranoside reacts with primary and secondary amines. This provides a new route for introducing N-monoalkylated and N,N-dialkylated amines into pyranoses (Ravindran et al., 2000).
Polymer Science
- Amine-functionalized colloidal silica, used in various applications, can be synthesized and characterized efficiently. Techniques like asymmetric flow field flow fractionation with online light scattering detection are employed for assessing the uniformity of silica particles (Soto-Cantu et al., 2012).
These studies demonstrate the diverse applications of “(2,5-Difluorophenyl)methylamine” and related compounds in scientific research, ranging from catalysis and material science to synthesis and polymer technology.
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBRWKAUHKIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Difluorophenyl)methyl](propyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
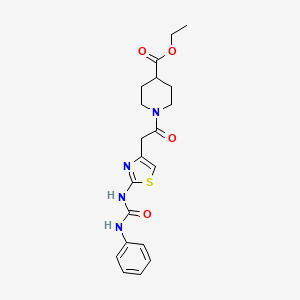
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
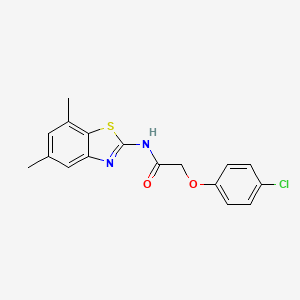
![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
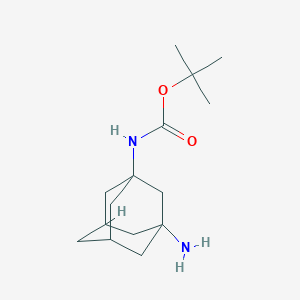
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)
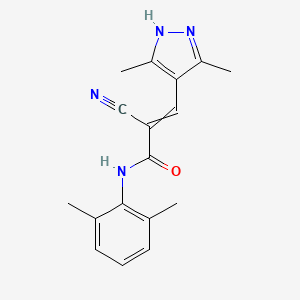
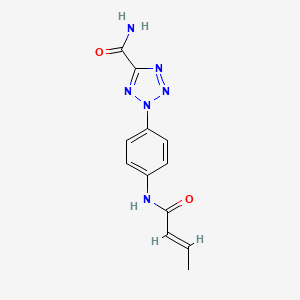
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)